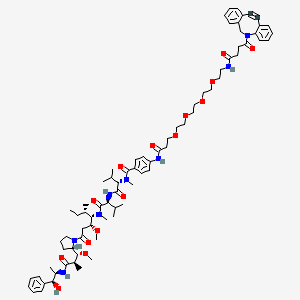
Dbco-peg4-pab-mmae
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbco-peg4-pab-mmae is a synthetic antineoplastic agent that is commonly used in the field of cancer research and therapy. This compound is composed of several functional groups: dibenzocyclooctyne (DBCO), polyethylene glycol (PEG4), para-aminobenzyloxycarbonyl (PAB), and monomethyl auristatin E (MMAE). The DBCO group is known for its use in copper-free click chemistry reactions, while the PEG4 spacer increases solubility in aqueous media. MMAE is a potent inhibitor of tubulin polymerization, making it effective in disrupting cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg4-pab-mmae involves multiple steps, starting with the preparation of the individual components. The DBCO group is synthesized through a series of organic reactions that introduce the strained alkyne functionality. The PEG4 spacer is typically added through a coupling reaction, which involves the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an ester bond. The PAB group is introduced through a nucleophilic substitution reaction, and finally, the MMAE is attached via a carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated synthesizers and high-throughput purification techniques. The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Dbco-peg4-pab-mmae undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages.
Protease-Cleavable Reactions: The PAB group is cleaved by proteases, releasing the MMAE payload into the target cells.
Common Reagents and Conditions
Click Chemistry: Copper-free click chemistry is facilitated by the DBCO group, which reacts with azides under mild conditions without the need for a copper catalyst.
Protease Cleavage: Proteases such as cathepsin B are commonly used to cleave the PAB group, releasing the active MMAE.
Major Products
The major products formed from these reactions include the triazole-linked conjugates in click chemistry and the free MMAE released upon protease cleavage .
Applications De Recherche Scientifique
Dbco-peg4-pab-mmae has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dbco-peg4-pab-mmae involves several steps:
Comparaison Avec Des Composés Similaires
Dbco-peg4-pab-mmae is unique in its combination of functional groups, which provide both targeting and cytotoxic capabilities. Similar compounds include:
Dbco-peg4-val-cit-pab-mmae: Contains a valine-citrulline dipeptide linker that is also cleaved by proteases.
Dbco-peg4-vc-pab-mmae: Similar to this compound but with a different linker structure.
These compounds share the same core components but differ in their linker chemistry, which can affect their stability and release profiles .
Propriétés
Formule moléculaire |
C76H106N8O15 |
|---|---|
Poids moléculaire |
1371.7 g/mol |
Nom IUPAC |
4-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylbenzamide |
InChI |
InChI=1S/C76H106N8O15/c1-13-52(6)70(63(94-11)48-67(88)83-39-21-28-62(83)72(95-12)53(7)73(90)78-54(8)71(89)57-24-15-14-16-25-57)82(10)76(93)68(50(2)3)80-74(91)69(51(4)5)81(9)75(92)58-31-33-60(34-32-58)79-65(86)37-40-96-42-44-98-46-47-99-45-43-97-41-38-77-64(85)35-36-66(87)84-49-59-26-18-17-22-55(59)29-30-56-23-19-20-27-61(56)84/h14-20,22-27,31-34,50-54,62-63,68-72,89H,13,21,28,35-49H2,1-12H3,(H,77,85)(H,78,90)(H,79,86)(H,80,91)/t52-,53+,54+,62-,63+,68-,69-,70-,71+,72+/m0/s1 |
Clé InChI |
WFKSDLXNFDXYFW-WZJGOMRESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


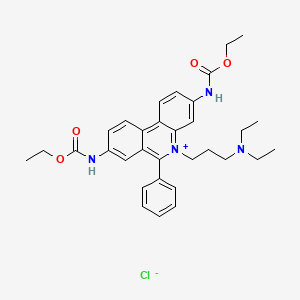
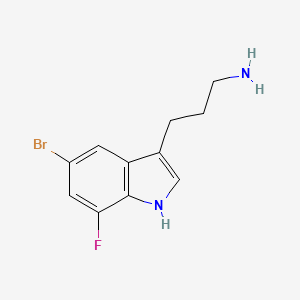
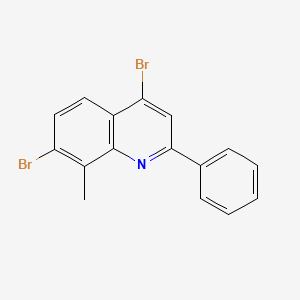
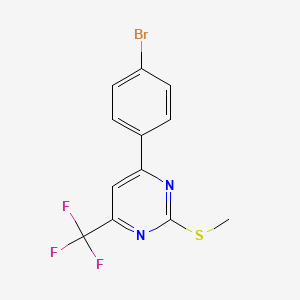
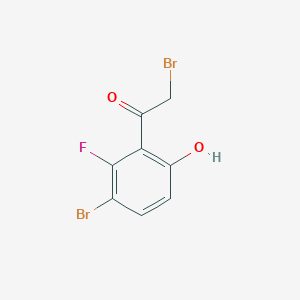
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

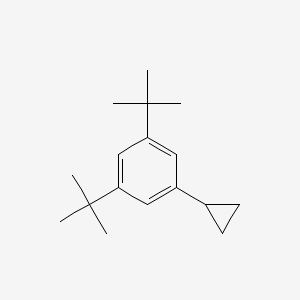
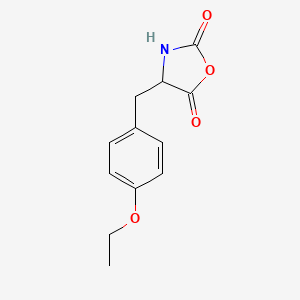
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)


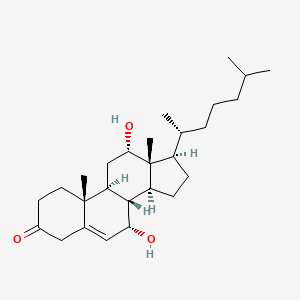
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
